3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol
Overview
Description
3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol is an organic compound with the molecular formula C₁₀H₉F₆NO. It is a colorless liquid with a unique odor and is soluble in water and various organic solvents such as alcohols and ethers . This compound is used in organic synthesis and as an intermediate in pharmaceuticals and synthetic materials .
Preparation Methods
The synthesis of 3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol can be achieved through several methods. One common method involves the reaction of ammonia with 3-fluoropropanal . Industrial production methods typically involve the use of large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively . This compound can activate substrates and stabilize transition states in chemical reactions, making it a valuable catalyst and reagent .
Comparison with Similar Compounds
Similar compounds to 3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol include:
1,1,1-Trifluoro-2-propanol: This compound has similar trifluoromethyl groups but lacks the amino and phenyl groups, making it less versatile in certain reactions.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: This compound has a similar trifluoromethyl-phenyl structure but includes additional functional groups that provide different reactivity and applications.
The uniqueness of this compound lies in its combination of trifluoromethyl, amino, and phenyl groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
3-amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO/c11-9(12,13)7-3-1-6(2-4-7)8(18,5-17)10(14,15)16/h1-4,18H,5,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSWJLIEMUMXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(C(F)(F)F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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